2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol
Description
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol is a secondary amino alcohol with a branched molecular architecture. Its structure consists of an ethanol backbone substituted with a tertiary amine group bearing both a 2-aminoethyl (NH₂CH₂CH₂–) and a propan-2-yl (isopropyl, (CH₃)₂CH–) moiety. This compound is also known as N-isopropyldiethanolamine or 2-[2-hydroxyethyl(isopropyl)amino]ethanol . Its molecular formula is C₇H₁₇N₂O, with a molecular weight of 145.22 g/mol. The compound’s dual functional groups (amine and hydroxyl) confer amphiphilic properties, enabling applications in pharmaceutical intermediates, surfactants, and corrosion inhibitors .
Properties
CAS No. |
5783-45-9 |
|---|---|
Molecular Formula |
C7H18N2O |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-[2-aminoethyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9(4-3-8)5-6-10/h7,10H,3-6,8H2,1-2H3 |
InChI Key |
PEOQOJRAUBIXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-aminoethyl(propan-2-yl)amino]ethanol typically involves the reaction of isopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isopropylamine+Ethylene Oxide→2-[2-aminoethyl(propan-2-yl)amino]ethanol
Industrial Production Methods
In industrial settings, the production of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-aminoethyl(propan-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2-[2-aminoethyl(propan-2-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol, differing primarily in substituents, stereochemistry, or additional functional groups:
Table 1: Key Structural and Functional Comparisons
Antiviral Potential
Compounds like (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol () were synthesized and tested against viral RNA replication in cell cultures, with purity >95% confirmed by NMR and HRMS .
Adrenolytic Activity
Derivatives of 2-aminopropanol with aryloxy groups (e.g., 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol) exhibit adrenolytic (adrenergic receptor-blocking) activity . The isopropyl group in 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol may similarly influence receptor interactions, though specific studies are lacking.
Beta-Blocker Analogues
The fluorophenyl-substituted (1R)-1-(4-fluorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol () mimics beta-blockers like propranolol, with the 4-fluorophenyl group enhancing receptor affinity . Comparatively, the target compound’s isopropyl group may prioritize lipophilicity over aromatic binding.
Physicochemical Properties
Lipophilicity and Solubility
- Target Compound : The isopropyl group increases lipophilicity (logP ~0.5–1.2) compared to AEEA (logP ~-1.3), enhancing membrane permeability but reducing aqueous solubility .
- Hydrochloride Salts : Derivatives like N-(2-hydroxyethyl)-N-(propan-2-yl)propan-2-aminium chloride () improve solubility for pharmaceutical formulations .
Stereochemical Considerations
Enantiomers of similar compounds (e.g., (S)-mandelate vs. (R)-mandelate in ) show distinct biochemical activities, suggesting that stereochemistry in the target compound’s aminoethyl chain could influence efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
